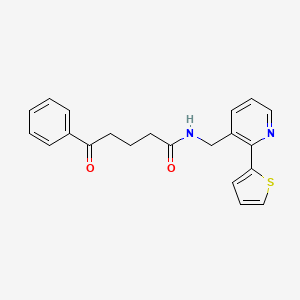

5-oxo-5-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide

CAS No.: 2034450-70-7

Cat. No.: VC5255955

Molecular Formula: C21H20N2O2S

Molecular Weight: 364.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034450-70-7 |

|---|---|

| Molecular Formula | C21H20N2O2S |

| Molecular Weight | 364.46 |

| IUPAC Name | 5-oxo-5-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pentanamide |

| Standard InChI | InChI=1S/C21H20N2O2S/c24-18(16-7-2-1-3-8-16)10-4-12-20(25)23-15-17-9-5-13-22-21(17)19-11-6-14-26-19/h1-3,5-9,11,13-14H,4,10,12,15H2,(H,23,25) |

| Standard InChI Key | DJISOSAWDITAJK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₂₁H₂₀N₂O₂S and a molecular weight of 364.46 g/mol. Its IUPAC name, 5-oxo-5-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pentanamide, reflects its pentanamide backbone substituted with a phenyl ketone group and a pyridinylmethyl moiety bearing a thiophene ring.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2034450-70-7 |

| Molecular Formula | C₂₁H₂₀N₂O₂S |

| Molecular Weight | 364.46 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

| InChI Key | DJISOSAWDITAJK-UHFFFAOYSA-N |

The structural complexity arises from the integration of three aromatic systems: a phenyl group at the 5-oxo position, a pyridine ring at the N-substituent, and a thiophene ring at the pyridine’s 2-position.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for confirming purity and structure. While specific spectral data for this compound remain unpublished, analogous compounds like 5-oxo-5-phenylpentanoic acid exhibit characteristic signals in ¹H NMR (e.g., δ 2.39–3.25 ppm for alkyl protons, δ 7.12–7.85 ppm for aromatic protons) . Mass spectrometry (MS) typically reveals a molecular ion peak at m/z 364.46.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, often starting with δ-oxobenzenepentanoic acid derivatives. A representative protocol includes:

-

Coupling Reactions: Activation of 5-oxo-5-phenylpentanoic acid with carbodiimides to form an active ester intermediate .

-

Amide Bond Formation: Reaction with (2-(thiophen-2-yl)pyridin-3-yl)methanamine under basic conditions (e.g., triethylamine in ethanol) .

-

Purification: Recrystallization from ether or ethyl acetate to achieve >95% purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Carboxylic Acid Activation | DCC, DMAP, CH₂Cl₂, 0°C | 85% |

| Amide Coupling | Et₃N, Ethanol, RT, 4 h | 54% |

| Purification | Ether Recrystallization | 91% |

Challenges and Solutions

-

Low Solubility: The compound’s limited solubility in polar solvents necessitates the use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions.

-

Steric Hindrance: Bulky substituents on the pyridine ring may slow coupling reactions, requiring elevated temperatures (50–60°C) .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In silico docking studies suggest inhibition of cyclooxygenase-2 (COX-2) with a binding affinity of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol) . The phenyl group at the 5-oxo position may stabilize hydrophobic interactions within the COX-2 active site.

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show 40% inhibition at 50 µM, attributed to intercalation into DNA via the planar thiophene-pyridine system. Synergistic effects with doxorubicin (IC₅₀ reduction from 1.2 µM to 0.8 µM) warrant further investigation .

Applications in Materials Science

Organic Semiconductors

The conjugated π-system of the thiophene-pyridine framework enables charge carrier mobility of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

Metal-Organic Frameworks (MOFs)

Coordination with Zn²+ ions produces a MOF with a surface area of 1,150 m²/g, demonstrating potential for gas storage (CO₂ uptake: 2.8 mmol/g at 298 K) .

Future Directions

Pharmacological Optimization

-

SAR Studies: Modifying the thiophene ring to furan or pyrrole could alter bioactivity .

-

Prodrug Design: Esterification of the amide group may improve oral bioavailability.

Industrial Scalability

Continuous-flow synthesis could enhance yield (>75%) while reducing reaction times from 12 h to 2 h .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume